molecular formula C7H14ClNO B13904118 exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride

exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride

Cat. No.: B13904118
M. Wt: 163.64 g/mol
InChI Key: DOOCDSPTSKSVLB-FXFNDYDPSA-N
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Description

Exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride: is a bicyclic amine compound with the molecular formula C7H14ClNO. This compound is characterized by its unique bicyclic structure, which includes an oxygen atom in the ring system. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride can be achieved through several methods. One notable method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate) and ZnBr2, allowing for the efficient construction of the 8-oxabicyclo[3.2.1]octane scaffold .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes scaling up the reaction conditions and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amine and oxygen functionalities in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as tempo oxoammonium tetrafluoroborate (T+BF4−) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom instead of an oxygen atom.

    8-Oxabicyclo[3.2.1]octane: Lacks the amine group present in exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride.

Uniqueness: this compound is unique due to the presence of both an oxygen atom in the bicyclic ring and an amine group. This combination of functionalities provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride is a bicyclic compound notable for its unique structural properties and potential biological activities. This compound, characterized by the presence of an amine functional group within an oxabicyclo framework, has garnered attention for its possible neuroprotective effects and interactions with neurotransmitter systems.

  • Molecular Formula : C7_7H13_{13}ClN\O
  • Molecular Weight : Approximately 175.65 g/mol
  • Structure : The compound features a bicyclic structure with an oxygen atom integrated into the ring system, enhancing its reactivity and solubility in various solvents, which is critical for biological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of neurological health.

Neuroprotective Potential

Preliminary studies suggest that this compound may serve as a neuroprotective agent, potentially influencing synaptic transmission and neuronal health. Its structural similarity to natural compounds involved in neurotransmission suggests it could interact with various neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders such as anxiety and depression.

Interaction with Neurotransmitter Systems

The compound's interaction with neurotransmitter receptors has been a focal point of research. It appears to modulate receptor activity, which may lead to therapeutic effects in conditions characterized by altered neurotransmission. For instance, studies have shown that this compound can inhibit the dopamine transporter (DAT), suggesting potential applications in treating dopamine-related disorders .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Binding Affinity Studies : Research has demonstrated that derivatives of bicyclic compounds similar to exo-8-oxabicyclo[3.2.1]octan-3-amine show substantial binding potency at DAT and selectivity against serotonin transporter inhibition (SERT). The affinities (IC50_{50}) for these compounds were determined through competition studies using radiolabeled ligands .
  • Neurotransmitter Modulation : The compound has been shown to influence monoamine uptake systems, which are critical in mood regulation and cognitive function. This modulation suggests that this compound may possess antidepressant-like properties, warranting further exploration into its mechanisms of action and therapeutic potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
8-Oxabicyclo[3.2.1]octane C6_6H10_{10}OLacks amine functionality; primarily used in synthesis
Bicyclo[3.2.1]octan-2-one C6_6H10_{10}OContains a ketone group; different biological activity
1-Amino-2,5-dimethylpyrrolidine C7_7H13_{13}NLinear structure; exhibits distinct pharmacological effects

The presence of both an amine group and a bicyclic structure in this compound likely contributes to its unique biological profile, differentiating it from other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride, and how does stereochemical purity impact yield?

  • Methodology : A modified hydrogenation protocol using ammonium formate and Pd/C catalyst in methanol/water (as demonstrated for structurally similar 8-azabicyclo derivatives) can be adapted for reductive amination of the ketone precursor . The exo configuration must be confirmed via 1H^1H-NMR (e.g., coupling constants in bicyclic systems) and X-ray crystallography. Impurities from endo isomers require separation via flash chromatography (e.g., 90:10:1 CH2_2Cl2_2:MeOH:NH4_4OH) .

Q. How can researchers validate the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR : Look for characteristic peaks such as a broad singlet at δ 10.99 ppm (NH3+_3^+) and resolved signals for bridgehead protons (δ 2.02–2.69 ppm) .
  • GC-MS : Verify molecular ion peaks (e.g., M+1 at m/z 141 for analogous amines) and fragmentation patterns .
  • HPLC : Use polar stationary phases to resolve stereoisomers and quantify purity (>95%) .

Q. What are the critical solubility and stability considerations for handling this hydrochloride salt?

  • Data : The hydrochloride salt is hygroscopic and should be stored under inert gas at ≤-20°C. Solubility in polar solvents (e.g., water: ~50 mg/mL; ethanol: ~30 mg/mL) is critical for in vitro assays. Stability tests under varying pH (2–9) and temperature (4–40°C) reveal decomposition above 60°C .

Advanced Research Questions

Q. How does the substitution of oxygen (oxa) at the 8-position influence receptor binding compared to nitrogen (aza) analogs?

  • SAR Insights : The oxa group reduces basicity (pKa ~6.5 vs. ~9.5 for aza derivatives), altering pharmacokinetics and CNS penetration. Docking studies suggest weaker interactions with monoamine transporters (e.g., DAT, SERT) but improved metabolic stability due to decreased cytochrome P450 affinity .

Q. What computational strategies are effective for predicting the exo/endo isomer’s conformational stability and bioactivity?

  • Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model energy barriers for ring inversion. Molecular dynamics simulations (AMBER force field) predict preferential binding of the exo isomer to G-protein-coupled receptors (GPCRs) due to reduced steric hindrance .

Q. How do conflicting data on bicyclic amine reactivity in nucleophilic substitutions inform experimental design?

  • Resolution : Contradictions in alkylation efficiency (e.g., benzylation under reflux in CH3_3CN vs. THF) arise from solvent polarity and counterion effects. Kinetic studies show higher yields (~76%) in polar aprotic solvents with NaHCO3_3 as a base, minimizing side reactions like elimination .

Q. What are the limitations of current in vitro models for assessing this compound’s neuropharmacological potential?

  • Critical Analysis : Standard neuronal cell lines (e.g., SH-SY5Y) lack expression of specific GPCR subtypes. Primary neuron cultures or transgenic models are recommended for studying tropane-related analogs. Off-target effects on muscarinic receptors (e.g., M1_1-M5_5) should be profiled via radioligand binding assays .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1R,5S)-8-oxabicyclo[3.2.1]octan-3-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H/t5?,6-,7+;

InChI Key

DOOCDSPTSKSVLB-FXFNDYDPSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1O2)N.Cl

Canonical SMILES

C1CC2CC(CC1O2)N.Cl

Origin of Product

United States

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